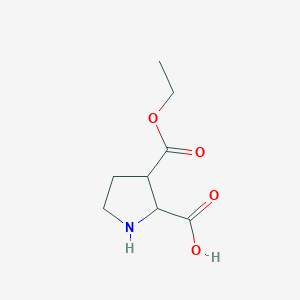
3-(Ethoxycarbonyl)pyrrolidine-2-carboxylic acid
説明
3-(Ethoxycarbonyl)pyrrolidine-2-carboxylic acid is a chemical compound belonging to the class of pyrrolidine derivatives. It features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle, and an ethoxycarbonyl group attached to the second carbon of the ring. This compound is of interest in various scientific research fields due to its unique structural and chemical properties.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of this compound typically begins with pyrrolidine-2-carboxylic acid as the starting material.
Ethoxycarbonylation: The carboxylic acid group is then converted to an ethoxycarbonyl group through an esterification reaction using ethanol and a dehydrating agent like thionyl chloride or dicyclohexylcarbodiimide (DCC).
Reaction Conditions: The reaction is usually carried out under reflux conditions with an inert atmosphere to prevent oxidation.
Industrial Production Methods:
Large-Scale Synthesis: In an industrial setting, the synthesis process is scaled up using reactors that allow for continuous flow and precise control of reaction conditions.
Purification: The product is purified using techniques such as recrystallization or column chromatography to achieve the desired purity.
Types of Reactions:
Oxidation: The pyrrolidine ring can undergo oxidation to form pyrrolidone derivatives.
Reduction: Reduction reactions can convert the pyrrolidine ring to piperidine derivatives.
Substitution: The ethoxycarbonyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as amines or alcohols are used, often in the presence of a base.
Major Products Formed:
Oxidation Products: Pyrrolidone derivatives.
Reduction Products: Piperidine derivatives.
Substitution Products: Various esters or amides depending on the nucleophile used.
Chemistry:
Synthetic Intermediate: this compound is used as an intermediate in the synthesis of more complex organic molecules.
Catalyst: It can act as a catalyst or ligand in various chemical reactions.
Biology:
Biological Studies: The compound is used in biological studies to understand the role of pyrrolidine derivatives in biological systems.
Drug Development: It serves as a precursor in the development of pharmaceuticals.
Medicine:
Pharmaceuticals: It is used in the synthesis of drugs that target various diseases.
Research: It is a subject of research for its potential therapeutic effects.
Industry:
Material Science: It is used in the production of materials with specific properties.
Chemical Industry: It is utilized in the manufacturing of various chemical products.
特性
IUPAC Name |
3-ethoxycarbonylpyrrolidine-2-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO4/c1-2-13-8(12)5-3-4-9-6(5)7(10)11/h5-6,9H,2-4H2,1H3,(H,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAUCURGOLKRMOT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCNC1C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1706428-77-4 | |
| Record name | 3-(ethoxycarbonyl)pyrrolidine-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
作用機序
The mechanism by which 3-(Ethoxycarbonyl)pyrrolidine-2-carboxylic acid exerts its effects depends on its specific application. For example, in pharmaceuticals, it may interact with biological targets such as enzymes or receptors, leading to therapeutic effects. The exact molecular targets and pathways involved would vary based on the context of its use.
類似化合物との比較
Pyrrolidine-2-carboxylic acid: Lacks the ethoxycarbonyl group.
Pyrrolidone derivatives: Result from the oxidation of pyrrolidine rings.
Piperidine derivatives: Result from the reduction of pyrrolidine rings.
Uniqueness:
Ethoxycarbonyl Group: The presence of the ethoxycarbonyl group distinguishes it from other pyrrolidine derivatives, providing unique chemical reactivity and properties.
This compound's versatility and unique properties make it a valuable asset in various scientific and industrial applications. Its continued study and application hold promise for future advancements in multiple fields.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


